7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride
Description
Properties
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-3-9-7-12-5-1-2-8(9)6-10;/h3-4,6,12H,1-2,5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWINHIEUHRJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC(=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) for Azepine Formation
A critical divergence from benzo[b]azepine synthesis is the requirement for [c]-fusion. This is achieved via a Heck-type cyclization or RCM:
Procedure :
- Substrate : 5-Fluoro-2-(diallylamino)benzaldehyde
- Catalyst : Grubbs 2nd generation (5 mol%)
- Solvent : Dichloromethane, inert atmosphere
- Outcome : Forms the seven-membered benzo[c]azepine ring with >85% efficiency.
Key Challenge :
Competing [b]-fusion pathways are suppressed by steric hindrance from the fluorine substituent, which directs cyclization to the [c]-position.
Reductive Amination and Hydrochloride Salt Formation
Final Steps :
- Reduction : NaBH$$_4$$ in MeOH reduces imine intermediates to secondary amines.
- Acidification : Treatment with HCl gas in Et$$_2$$O precipitates the hydrochloride salt.
- Purification : Recrystallization from ethanol/water (7:3) yields >95% purity.
Process Optimization and Scalability
Solvent and Temperature Effects on Cyclization
Comparative studies reveal solvent polarity critically impacts RCM efficiency:
| Solvent | Dielectric Constant (ε) | Cyclization Yield (%) |
|---|---|---|
| DCM | 8.9 | 85 |
| THF | 7.5 | 72 |
| Toluene | 2.4 | 68 |
Data adapted from large-scale trials.
Microwave Assistance :
Microwave irradiation (150°C, 30 min) reduces reaction time by 75% while maintaining yields at 88%.
Catalytic Systems for Improved Efficiency
Catalyst Screening Results :
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Grubbs 2nd Gen | 5 | 85 |
| Hoveyda-Grubbs 2nd Gen | 3 | 82 |
| Pd(OAc)$$2$$/PPh$$3$$ | 10 | 65 |
Grubbs catalysts outperform palladium systems in minimizing side products.
Analytical Characterization and Validation
Spectroscopic Fingerprinting
Purity Assessment
HPLC (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient) shows 99.2% purity at 254 nm.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Starting Materials
| Material | Cost/kg (USD) | Purity (%) |
|---|---|---|
| 2-Fluoro-5-nitrobenzaldehyde | 420 | 98 |
| Diallylamine | 310 | 95 |
| Grubbs 2nd Gen | 12,000 | 99 |
Bulk purchasing reduces catalyst costs by 40% for >1 kg batches.
Waste Stream Management
- Solvent Recovery : >90% DCM reclaimed via distillation.
- Catalyst Recycling : Silica-immobilized Grubbs variants enable 5 reuses without yield loss.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is primarily investigated for its pharmacological properties. It belongs to a class of compounds known as benzodiazepines and is noted for its potential as a therapeutic agent in treating various conditions.
Antidepressant Activity
Research has indicated that derivatives of benzo[c]azepine compounds exhibit antidepressant effects. Studies suggest that 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine may enhance serotonin levels in the brain, which is crucial for mood regulation.
Anxiolytic Properties
Similar to traditional benzodiazepines, this compound may possess anxiolytic (anxiety-reducing) properties. Its mechanism could involve modulation of GABA receptors, leading to increased inhibitory neurotransmission and reduced anxiety symptoms.
Neuropharmacology
The neuropharmacological profile of this compound makes it a candidate for further investigation in neurological disorders.
Neuroprotective Effects
Preliminary studies suggest that compounds in this class may offer neuroprotective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems could help mitigate neuronal damage.
Cognitive Enhancement
There is ongoing research into the cognitive-enhancing effects of this compound. By potentially improving synaptic plasticity and memory function through its action on neurotransmitter systems, it could serve as a treatment for cognitive deficits associated with aging or neurological disorders.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Researchers focus on how modifications to the chemical structure influence its efficacy and safety profile.
| Modification | Effect |
|---|---|
| Fluorination | Increases potency and selectivity |
| Alkyl substitutions | Alters lipophilicity and bioavailability |
Animal Studies
Animal models have been employed to assess the anxiolytic and antidepressant effects of this compound. Results indicate significant reductions in anxiety-like behaviors when administered at specific dosages.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzazepine Derivatives
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage Conditions |
|---|---|---|---|---|---|
| 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl | 2097938-75-3 | C₁₀H₁₃ClFN | 201.67 | >95% (HPLC) | 2–8°C (inert) |
| 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl | 40584-16-5 | C₁₀H₁₂ClN·HCl | 218.12* | Not specified | 2–8°C |
| 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl | 1079742-66-7 | C₁₀H₁₂BrN·HCl | 263.58 | Not specified | Not specified |
| 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine HCl | 1379350-71-6 | C₁₀H₁₃BrClN | 262.57 | Not specified | Not specified |
*Note: Molecular weight for 7-chloro analog calculated as free base (181.66 g/mol) + HCl (36.46 g/mol). Discrepancies exist in reported data .
Key Findings :
- Halogen Effects: Fluorine: The electron-withdrawing nature of fluorine enhances metabolic stability and receptor binding affinity compared to bulkier halogens like chlorine or bromine .
Heterocyclic Variants: Benzazepine vs. Benzothiazepine
Table 3: Comparison with 7-Fluoro-1,5-benzothiazepine
Key Findings :
Biological Activity
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride (CAS Number: 2097938-75-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₀H₁₃ClFN
- Molecular Weight : 201.67 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[c]azepines exhibit significant antimicrobial properties. For instance, compounds similar to 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine | S. aureus | 12 | 8 |
| 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine | E. coli | 10 | 10 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 7-fluoro derivatives have been explored in various cancer cell lines. For example, studies have shown that similar compounds can induce apoptosis in A549 lung cancer cells with an IC50 value of approximately 1.95 µM . The mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 1.95 | PARP inhibition and apoptosis induction |
The biological activity of this compound can be attributed to several mechanisms:
- PARP Inhibition : The compound inhibits PARP enzymes involved in DNA repair pathways .
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by modulating caspase pathways .
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine:
- A study published in MDPI highlighted the synthesis of various benzylpiperazine derivatives that exhibited enhanced antimicrobial activity compared to their precursors .
- Another study focused on novel benzo-fused lactams that promote growth hormone release while also demonstrating potential anticancer properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step processes, such as cyclization of fluorinated precursors under acidic conditions. For example, analogous benzazepine derivatives are synthesized via acid-catalyzed ring closure (e.g., HCl in acetonitrile/water mixtures) followed by salt formation . Key variables include temperature (e.g., 175°C for 18 hours in xylene for cyclization) and stoichiometry of fluorinated starting materials . Purification via recrystallization or chromatography is critical to isolate the hydrochloride salt .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology : Use a combination of:
- NMR spectroscopy : Compare chemical shifts of fluorine (¹⁹F NMR) and protons (¹H NMR) to analogs (e.g., 7-methoxy derivatives show distinct aromatic proton splitting patterns ).
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₂ClFN).
- X-ray crystallography : Resolve the 3D structure if single crystals are obtainable, as done for related tetrahydrobenzazepines .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodology : Based on structurally similar compounds (e.g., 7-chloro analogs), follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles), conduct reactions in fume hoods, and implement waste disposal protocols for halogenated amines . Stability studies under varying pH/temperature can preempt decomposition risks .
Advanced Research Questions
Q. How does the fluorine substituent at the 7-position influence the compound’s receptor binding affinity compared to other halogenated analogs?
- Methodology : Perform competitive binding assays (e.g., radioligand displacement) against CNS targets (e.g., dopamine or serotonin receptors). Compare IC₅₀ values with chloro/methoxy derivatives (e.g., 7-methoxy analogs show ~2x lower affinity for D₂ receptors than fluoro derivatives ). Computational docking studies (e.g., AutoDock Vina) can model steric/electronic effects of fluorine .
Q. What strategies mitigate side reactions (e.g., oxidation or ring-opening) during large-scale synthesis?
- Methodology :
- Optimized reaction conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of the tetrahydroazepine ring .
- Additives : Include radical scavengers (e.g., BHT) or stabilizers (e.g., ascorbic acid) during purification .
- Process monitoring : Track intermediates via in-situ FTIR or HPLC to detect degradation early .
Q. How can contradictory pharmacological data (e.g., agonist vs. antagonist activity) be resolved for this compound?
- Methodology :
- Assay standardization : Control variables like cell type (e.g., HEK293 vs. CHO cells) and buffer composition .
- Functional selectivity studies : Use β-arrestin recruitment assays alongside cAMP/PIP3 signaling to detect biased agonism .
- Metabolite profiling : LC-MS can identify active metabolites that may explain discrepancies .
Q. What computational models predict the compound’s pharmacokinetic properties (e.g., BBB penetration)?
- Methodology :
- QSAR modeling : Corrogate logP, polar surface area, and fluorine’s electronegativity with in vivo BBB permeability data from analogs .
- MD simulations : Simulate membrane partitioning using CHARMM force fields to assess diffusion rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
